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Abstract
PU141 is a pyridoisothiazolone-based small molecule inhibitor of histone acetyltransferases

(HATs) with notable selectivity for the highly homologous KAT3 family members, CREB-binding

protein (CBP) and p300. By inhibiting these crucial epigenetic regulators, PU141 induces a

state of histone hypoacetylation within cancer cells, leading to the suppression of oncogenic

gene expression and subsequent inhibition of tumor growth. This technical guide provides a

comprehensive overview of the mechanism of action of PU141, detailing its effects on cancer

cells, summarizing key quantitative data, outlining experimental protocols, and visualizing its

core signaling pathway and experimental workflows.

Core Mechanism of Action: Selective Inhibition of
CBP/p300
PU141 exerts its anticancer effects through the targeted inhibition of the histone

acetyltransferases CBP and p300. These enzymes play a critical role in chromatin remodeling

and gene expression by catalyzing the transfer of acetyl groups to lysine residues on histone

tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed

chromatin structure (euchromatin) that is accessible to transcription factors, thereby promoting

gene expression.
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In numerous cancers, the activity of CBP and p300 is dysregulated, leading to the aberrant

expression of oncogenes that drive tumor proliferation and survival. PU141 selectively binds to

the catalytic domain of CBP and p300, preventing them from acetylating their histone

substrates. This leads to a state of histone hypoacetylation, characterized by a more

condensed chromatin structure (heterochromatin), which represses the transcription of key

oncogenes, ultimately inhibiting cancer cell growth.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo

activity of PU141.

Table 1: In Vitro Growth Inhibition of PU141 in Human Cancer Cell Lines

Cell Line Cancer Type GI50 (µM)

A431 Epidermoid Carcinoma >50

A549 Lung Adenocarcinoma 20.2

A2780 Ovarian Carcinoma 19.3

HCT116 Colon Carcinoma 21.3

HepG2 Hepatocellular Carcinoma >50

MCF7 Breast Adenocarcinoma 22.3

SK-N-SH Neuroblastoma 16.5

SW480 Colon Adenocarcinoma 24.1

U-87MG Glioblastoma 21.8

Data extracted from Gajer et al., 2015.

Table 2: In Vitro Histone Hypoacetylation Effects of PU141
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Cell Line Treatment Histone Mark Effect

SK-N-SH
25 µM PU141 + 10

µM SAHA
H3K14ac Decrease

SK-N-SH
25 µM PU141 + 10

µM SAHA
H4K8ac Decrease

HCT116
25 µM PU141 + 10

µM SAHA
H3K14ac Decrease

HCT116
25 µM PU141 + 10

µM SAHA
H4K8ac Decrease

Data extracted from Gajer et al., 2015. SAHA (Suberanilohydroxamic acid) is a histone

deacetylase (HDAC) inhibitor used to induce hyperacetylation, allowing for the observation of

the counteracting effect of the HAT inhibitor PU141.

Table 3: In Vivo Antitumor Activity of PU141 in a Neuroblastoma Xenograft Model

Treatment Group Dose Administration
Tumor Volume
Reduction

PU141 25 mg/kg
Intraperitoneal (i.p.),

once weekly
19%

Data extracted from Gajer et al., 2015. The study used a xenograft model with SK-N-SH

neuroblastoma cells in NMRI-nu/nu mice.

Experimental Protocols
In Vitro Cell Growth Inhibition Assay (Sulforhodamine B
Assay)

Cell Plating: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per

well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of PU141 (or vehicle control) for 72

hours.

Cell Fixation: After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic

acid (TCA) and incubate for 1 hour at 4°C.

Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4%

(w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v)

acetic acid to remove unbound dye.

Solubilization and Absorbance Reading: Air dry the plates and dissolve the bound SRB in 10

mM Tris base solution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the GI50 value, the concentration of the compound that causes

50% growth inhibition, from the dose-response curves.

In Vitro Histone Acetylation Assay (Western Blot)
Cell Treatment: Culture SK-N-SH or HCT116 cells and treat with 25 µM PU141 in the

presence of 10 µM SAHA for 3 hours. Include vehicle (DMSO) and SAHA-only treated cells

as controls.

Histone Extraction: Harvest the cells and perform acid extraction of histones overnight.

Protein Quantification: Determine the protein concentration of the histone extracts using a

Bradford assay.

SDS-PAGE and Western Blotting: Separate equal amounts of histone proteins on a 15%

SDS-polyacrylamide gel and transfer them to a PVDF membrane.

Antibody Incubation: Block the membrane and incubate with primary antibodies specific for

acetylated histone marks (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8) and a loading control

(e.g., anti-H3).

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody

and visualize the protein bands using an enhanced chemiluminescence (ECL) detection
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system.

Analysis: Densitometrically quantify the band intensities to determine the relative levels of

histone acetylation.

In Vivo Neuroblastoma Xenograft Model
Cell Implantation: Subcutaneously implant 5 x 10^6 SK-N-SH neuroblastoma cells into the

flank of immunodeficient mice (e.g., NMRI-nu/nu).

Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 50-100

mm³). Randomize the mice into treatment and control groups.

Compound Administration: Administer PU141 (solubilized in a suitable vehicle such as 10%

Tween-80 in saline) intraperitoneally at a dose of 25 mg/kg once weekly. The control group

receives the vehicle only.

Tumor Measurement: Measure the tumor volume twice weekly using calipers and calculate

the volume using the formula: (length x width²)/2.

Endpoint and Analysis: Continue the treatment for a predefined period (e.g., 24 days). At the

end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the

tumor volumes and weights between the treatment and control groups to determine the

antitumor efficacy of PU141.

Visualizations
PU141 Signaling Pathway
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Caption: PU141 inhibits CBP/p300, leading to reduced histone acetylation and tumor

suppression.

Experimental Workflow: In Vitro Growth Inhibition
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Caption: Workflow for determining the in vitro growth inhibitory effects of PU141.
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Caption: Workflow for evaluating the in vivo antitumor efficacy of PU141.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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